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Introduction

FGH3L1 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR)
signaling pathway. Dysregulation of this pathway is a key driver in various solid tumors, making
it a critical target for therapeutic intervention. While FGH31 has demonstrated significant single-
agent activity in preclinical models and early-phase clinical trials, combination strategies are
emerging as a crucial approach to enhance efficacy, overcome resistance, and improve patient
outcomes. These application notes provide a comprehensive overview of preclinical and clinical
combination protocols involving FGH31, along with detailed methodologies for key
experiments.

Rationale for Combination Therapy

The primary motivations for combining FGH31 with other anti-cancer agents include:

o Overcoming Resistance: Tumors can develop resistance to FGFR inhibitors through the
activation of bypass signaling pathways.[1][2][3] Combining FGH31 with inhibitors of these
alternative pathways, such as the PISK/AKT/mTOR or EGFR pathways, can prevent or delay
the onset of resistance.[4][5]

e Enhancing Anti-Tumor Immunity: FGFR signaling has been implicated in creating an
immunologically "cold" tumor microenvironment, characterized by a lack of T-cell infiltration.
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[6][7] Inhibition of FGFR with FGH31 can remodel the tumor microenvironment, making it
more susceptible to immune checkpoint inhibitors.[8][9]

e Synergistic Cytotoxicity: Combining FGH31 with traditional cytotoxic chemotherapy or other
targeted agents may lead to synergistic or additive anti-tumor effects, allowing for potentially
lower and less toxic doses of each agent.[10][11]

FGH31 in Combination with Immunotherapy (PD-

1/PD-L1 Inhibitors)
Preclinical Rationale

Preclinical studies have shown that tumors with FGFR3 mutations often exhibit a lack of T-cell
infiltration.[6] Inhibition of the FGFR pathway can increase T-cell infiltration and upregulate PD-
L1 expression, providing a strong rationale for combining FGH31 with PD-1/PD-L1 inhibitors.[7]
[8] This combination is expected to convert immunologically “cold" tumors into "hot" tumors,
thereby enhancing the efficacy of immunotherapy.[9]

Clinical Protocol: FGH31 in Combination with
Pembrolizumab

This protocol is based on the FIGHT-101 trial design which evaluated pemigatinib in
combination with pembrolizumab.[12]

Study Design: Open-label, phase /1l study in patients with advanced solid tumors.
Treatment Schedule:

o FGH31: 13.5 mg administered orally once daily (QD) on a 21-day cycle (14 days on, 7 days
off).

e Pembrolizumab: 200 mg administered as an intravenous (1V) infusion on Day 1 of each 21-
day cycle.[12]

Monitoring and Assessments:

e Tumor assessments (e.g., RECIST 1.1) every 6-9 weeks.
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» Pharmacokinetic (PK) analysis of FGH31 to ensure no significant drug-drug interactions with
pembrolizumab.[12]

o Safety and tolerability monitoring for adverse events.

Summary of Clinical Data
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Overall
Number of
Therapy Tumor Type . Response Reference
Patients
Rate (ORR)
FGH31
hypothetical,
(hyp Urothelial
based on ) 37 54% [6]
o Carcinoma
Rogaratinib) +
Atezolizumab
Pembrolizumab Urothelial
) N/A ~23% [6]
(monotherapy) Carcinoma
FGH31
hypothetical,
(hy Urothelial
based on ) N/A ~21% [6]
o Carcinoma
Rogaratinib)
(monotherapy)
FGH31
hypothetical,
(hyp Advanced
based on ) ) 23 21.7% (5/23) [12]
o Malignancies
Pemigatinib) +
Pembrolizumab
FGH31
hypothetical,
(hyp Urothelial
based on ) 44 54.5% [13]
e Carcinoma
Erdafitinib) +
Cetrelimab
FGH31
hypothetical,
(hyp Urothelial
based on ) 43 44.2% [13]
o Carcinoma
Erdafitinib)
(monotherapy)

FGH31 in Combination with Chemotherapy
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Preclinical Rationale

Combining FGH31 with standard-of-care chemotherapy agents like gemcitabine and cisplatin is
a strategy being explored, particularly as a first-line treatment for FGFR2-fusion positive
cholangiocarcinoma.[14] The goal is to determine if the combination can improve upon the
efficacy of chemotherapy alone.

Clinical Protocol: FGH31 vs. Gemcitabine and Cisplatin

This protocol is based on the FIGHT-302 study design.[14]

Study Design: Phase 3, randomized, open-label study.

Treatment Arms:

e Arm A (FGH31): 13.5 mg FGH31 orally QD on a continuous 3-week cycle.

e Arm B (Chemotherapy): Gemcitabine (1000 mg/m?2) plus cisplatin (25 mg/m2) administered
intravenously on Days 1 and 8 of a 3-week cycle for up to 8 cycles.[14]

Crossover: Patients in the chemotherapy arm with disease progression are eligible to cross
over to the FGH31 arm.[14]

Summary of Preclinical/Clinical Data
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Cancer
Therapy Outcome Reference
Model/Tumor Type
FGH31 (hypothetical, Human Xenografts
based on ARQ 087) + (Lung, Endometrial, Tumor Regression [10]
Chemotherapy Gastric)
FGH31 (hypothetical, o o
Recurrent Non-Small Dose-limiting toxicities
based on AZD4547) + [10]
Cell Lung Cancer observed
Docetaxel
FGH31 (hypothetical, ] ) Median Overall
o Metastatic Urothelial )
based on Erdafitinib) ) Survival: 12.1 months [15]
Carcinoma
vs. Chemotherapy vs. 7.8 months
) Median Progression-
FGH31 (hypothetical, _ _ .
o Metastatic Urothelial Free Survival: 5.6
based on Erdafitinib) [15]

vs. Chemotherapy

Carcinoma

months vs. 2.7

months

FGH31 in Combination with Other Targeted

Therapies

Rationale for EGFR and mTOR Inhibition

Acquired resistance to FGFR inhibitors can be mediated by the activation of parallel signaling
pathways, such as the EGFR and PIBK/AKT/mTOR pathways.[4][16] Preclinical models have
demonstrated that combining an FGFR inhibitor with an EGFR inhibitor or an mTOR inhibitor
can overcome this resistance.[2][4][17]

Clinical Protocol: FGH31 in Combination with an EGFR
Inhibitor (e.g., Afatinib)

This protocol is based on a Phase la/lb study of pemigatinib and afatinib.[18]

Study Design: Phase la/lb, open-label, dose-escalation and expansion study in patients with
advanced solid tumors harboring FGFR alterations.
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Objectives:
e Determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

o Evaluate safety, tolerability, and preliminary efficacy.

Summary of Preclinical Data for Combination with

Targeted Therapies
Combination Cancer Model Key Finding Reference

Head and Neck Synergistic inhibition
FGH31 + EGFR

o e Squamous Cell of proliferation in [4]
inhibitor (Gefitinib)

Carcinoma Cell Lines resistant cells

Potential novel
FGH31 + mTOR )
therapeutic strategy

inhibitor Endometrial Cancer [4]
) ) for FGFR2-mutant
(Ridaforolimus)
cancer
FGH31 + PISK ) More effective than
S Endometrial Cancer ] [4]
inhibitor single-agent therapy

) ] Synergistic antitumor
FGH31 + mTOR Cholangiocarcinoma

— effects, potentially [17]
inhibitor (INK128) models

overcoming resistance

Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Assess

Synergy

Objective: To determine if the combination of FGH31 and another compound (e.g., a PD-1
inhibitor, chemotherapeutic agent, or another targeted therapy) results in synergistic, additive,
or antagonistic effects on cancer cell viability.

Materials:

e Cancer cell line with known FGFR alteration.
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e FGH31 stock solution (in DMSO).

e Second compound stock solution (in appropriate solvent).
o Cell culture medium and supplements.

o 96-well cell culture plates.

o Cell viability reagent (e.g., CellTiter-Glo®).

» Plate reader.

Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to
adhere overnight.

e Compound Preparation: Prepare serial dilutions of FGH31 and the second compound, both
alone and in combination at fixed ratios.

o Treatment: Treat the cells with the single agents and combinations. Include a vehicle control
(e.g., DMSO).

 Incubation: Incubate the plates for 72 hours at 37°C and 5% CO:..

 Viability Measurement: Add the cell viability reagent to each well and measure luminescence
using a plate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use
software such as CompuSyn to calculate the Combination Index (Cl), where CI < 1 indicates
synergy, Cl = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Xenograft Model for Efficacy
Assessment

Objective: To evaluate the in vivo efficacy of FGH31 in combination with another therapeutic
agent in a tumor xenograft model.
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Materials:

e Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
e Cancer cell line with known FGFR alteration.

o FGH31 formulated for oral gavage.

e Second therapeutic agent formulated for appropriate administration (e.g., intraperitoneal
injection).

» Calipers for tumor measurement.
Procedure:
o Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

e Tumor Growth: Monitor tumor growth until tumors reach a specified volume (e.g., 100-200
mma3).

e Randomization: Randomize mice into treatment groups (e.g., Vehicle, FGH31 alone, Second
agent alone, FGH31 + Second agent).

o Treatment: Administer treatments according to the specified dose and schedule.
e Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

o Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumor volume
> 2000 mm3 or signs of toxicity).

o Data Analysis: Plot mean tumor volume over time for each treatment group. Perform
statistical analysis (e.g., ANOVA) to compare the anti-tumor efficacy of the combination
therapy to monotherapies and vehicle control.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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